6-(BOC-Methylamino)pyridin-3-boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

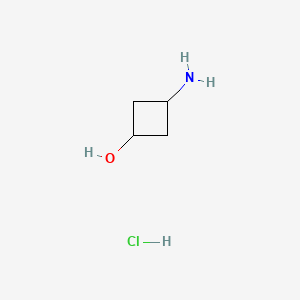

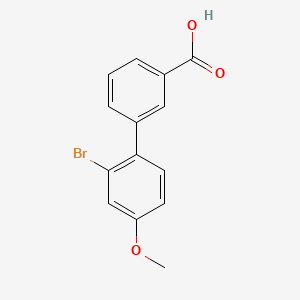

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.077. The purity is usually 95%.

BenchChem offers high-quality (6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Erklärung: Bei Suzuki-Miyaura-Reaktionen reagiert die Boronsäuregruppe mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators, was zur Kupplung dieser beiden Fragmente führt. Die resultierenden Produkte finden Anwendung in der Pharmaindustrie, der Agrochemie und der Materialwissenschaft .

- Erklärung: Durch sorgfältige Auswahl der Reaktionsbedingungen und Katalysatoren können Wissenschaftler spezifische Bindungsbildungen erreichen, was für die Konstruktion komplexer Moleküle mit präzisen Substitutionsschemata entscheidend ist .

- Erklärung: Der Tandem-Prozess beinhaltet sequentielle Bindungsbildungsschritte, die einen effizienten Zugang zu heterocyclischen Verbindungen ermöglichen. Diese Verbindungen weisen oft interessante biologische Aktivitäten auf und sind in der Wirkstoffforschung relevant .

- Erklärung: Der Kupferacetylacetonat-Katalysator erleichtert die Kupplung der Boronsäure mit verschiedenen Stickstoff-basierten Nucleophilen. N-arylierte Produkte finden Anwendung in der medizinischen Chemie und der Materialwissenschaft .

- Erklärung: Seine Vielseitigkeit ermöglicht es Chemikern, komplexe Moleküle zu konstruieren, bestehende Strukturen zu modifizieren und neue chemische Räume zu erkunden. Anwendungen erstrecken sich über die Wirkstoffentwicklung, die Materialwissenschaft und die Agrochemie .

- Erklärung: Borhaltige Verbindungen haben aufgrund ihres Potenzials in der Krebstherapie (Bor-Neutroneneinfangtherapie) und als Proteasominhibitoren Aufmerksamkeit erregt. Forscher untersuchen ihre Auswirkungen auf zelluläre Prozesse und Krankheitspfade .

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Regioselektive Synthese

Tandem-Palladium-katalysierte intramolekulare Aminocarbonyllierung und -annullierung

N-Arylierung unter Verwendung eines Kupferacetylacetonat-Katalysators

Organische Synthese

Potenzielle medizinische Anwendungen

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other organic compounds

Result of Action

The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.

Action Environment

The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFBQXOHVMJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675364 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-80-7 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/new.no-structure.jpg)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)